molecular formula C19H22ClNO2 B13523940 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13523940
M. Wt: 331.8 g/mol
InChI Key: SDUOBCQOWMQFLQ-UHFFFAOYSA-N
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Description

trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C19H21NO2·HCl and a molecular weight of 331.84 g/mol . It is known for its white to off-white powder or crystalline form . This compound is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H

InChI Key

SDUOBCQOWMQFLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of 1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules . It is also used in studies involving reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicinal chemistry, trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for various chemical processes.

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as (3R,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H22ClNO2
  • CAS Number : 133550-84-2
  • Molecular Weight : 335.84 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and a para-methylphenyl group, which may contribute to its biological properties.

Pharmacological Profile

Research indicates that compounds related to pyrrolidine structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Pyrrolidine derivatives have been studied for their effectiveness against various bacterial strains. For instance, certain pyrrole-containing compounds displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Properties : Some studies have suggested that pyrrolidine derivatives can induce apoptosis in cancer cells. The precise mechanisms often involve modulation of cellular signaling pathways associated with cell survival and proliferation .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Pyrrolidine derivatives are known to act as inhibitors of enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in pathogens or cancer cells.
  • Receptor Modulation : Some studies suggest that these compounds may interact with neurotransmitter receptors, potentially influencing neurological functions or behaviors .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The MIC was determined to be approximately 10 µg/mL .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis in human cancer cells. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to cell death in a dose-dependent manner .

Comparative Analysis of Biological Activities

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer ActivityMechanism
This compound10Induces apoptosisEnzyme inhibition
Related Pyrrole Derivative A5ModerateReceptor modulation
Related Pyrrole Derivative B15LowUnknown

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